Benzenemethanol, 3-(octyloxy)-
Overview
Description
Benzenemethanol, 3-(octyloxy)- is an organic compound with the molecular formula C15H24O2 It is characterized by a benzene ring substituted with a methanol group and an octyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-(octyloxy)- typically involves the alkylation of benzene with methanol in the presence of an acid catalyst. One common method is the esterification reaction of benzoic acid with octanol. In this reaction, benzoic acid and octanol react together with an acid catalyst at an appropriate temperature to produce the desired compound .
Industrial Production Methods
Industrial production of Benzenemethanol, 3-(octyloxy)- often employs continuous flow reactors and optimized catalysts to enhance yield and selectivity. The use of hierarchical porous catalysts, such as modified ZSM-5 with ruthenium, has been shown to suppress the formation of byproducts and extend the catalyst’s lifetime .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 3-(octyloxy)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the alcohol group to a carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at
Properties
IUPAC Name |
(3-octoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-2-3-4-5-6-7-11-17-15-10-8-9-14(12-15)13-16/h8-10,12,16H,2-7,11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPQIHYWCSWFAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655452 | |
Record name | [3-(Octyloxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89820-42-8 | |
Record name | [3-(Octyloxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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